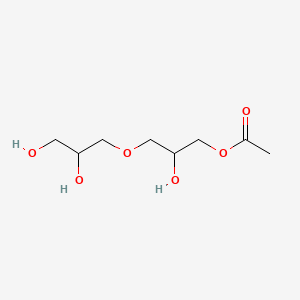
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate is an organic compound characterized by the presence of hydroxyl and acetate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate typically involves the reaction of 2,3-dihydroxypropyl acetate with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl and acetate groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid: A medium-chain fatty acid with similar hydroxyl and propoxy groups.
2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: A compound with similar structural features, often used in polymer production.
Uniqueness
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its versatility.
Propriétés
Numéro CAS |
59709-42-1 |
|---|---|
Formule moléculaire |
C8H16O6 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] acetate |
InChI |
InChI=1S/C8H16O6/c1-6(10)14-5-8(12)4-13-3-7(11)2-9/h7-9,11-12H,2-5H2,1H3 |
Clé InChI |
YAXKICQBFWUCLI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(COCC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


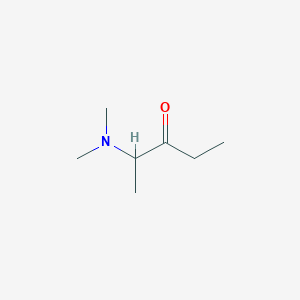
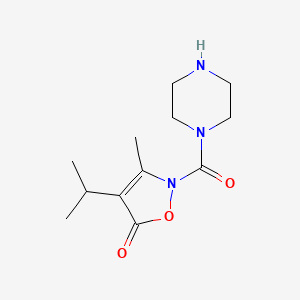
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
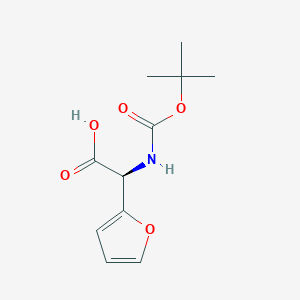
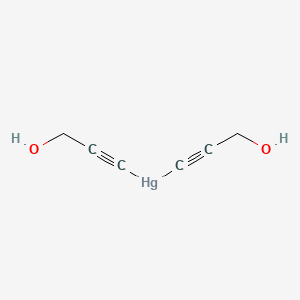
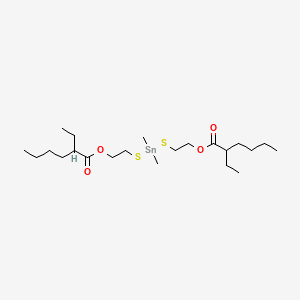
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)

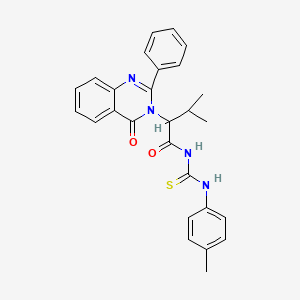

![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
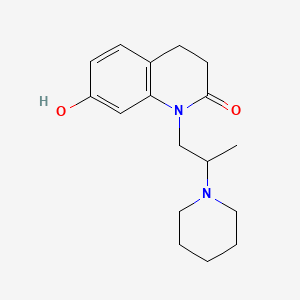
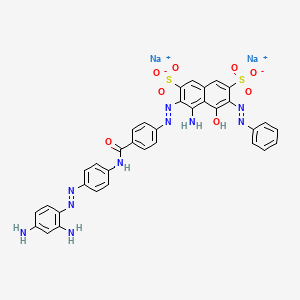
![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)
